3-(Ethoxymethyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(ethoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-9-6-7-3-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEPSXNECYYLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxymethyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for advancing its use in clinical settings.

Chemical Structure and Properties

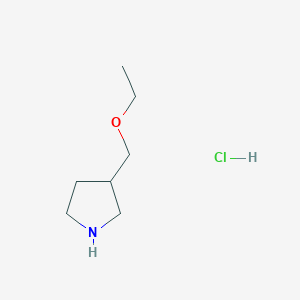

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 165.68 g/mol

This compound features a pyrrolidine ring substituted with an ethoxymethyl group, which may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine moiety is known to enhance binding affinity to specific targets, potentially leading to inhibitory or modulatory effects on biological processes.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related pyrrolidine derivatives. For instance, compounds exhibiting structural similarities have shown efficacy against acute myeloid leukemia (AML) by targeting specific oncogenic pathways. The inhibition of ENL YEATS domain has been a focal point, where certain derivatives demonstrated significant cytotoxic effects on AML cell lines .

| Compound | IC50 (μM) | Target |

|---|---|---|

| SGC-iMLLT | 129 | ENL YEATS domain |

| SR-0813 | 30 | ENL YEATS domain |

| This compound | TBD | TBD |

Inhibition Studies

In vitro studies assessing the inhibition of enzyme activity have shown that similar pyrrolidine compounds can modulate the activity of key metabolic enzymes. These findings suggest that this compound may possess similar capabilities, warranting further investigation into its specific inhibitory effects on relevant enzymes.

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of various pyrrolidine derivatives found that certain compounds led to reduced cell viability in cancer cell lines. The research utilized MV4-11 and MOLM-13 cell lines to assess the efficacy of these compounds, with notable results indicating that modifications to the pyrrolidine structure could enhance cytotoxicity .

Study 2: Metabolic Stability

Investigations into the metabolic stability of pyrrolidine-based compounds revealed significant differences in half-life and clearance rates when subjected to hepatic metabolism assays. Understanding these pharmacokinetic properties is essential for predicting in vivo behavior and therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, physicochemical properties, and synthetic accessibility of pyrrolidine derivatives are heavily influenced by substituent type, position, and stereochemistry. Below is a detailed comparison of 3-(ethoxymethyl)pyrrolidine hydrochloride with structurally related compounds.

Physicochemical Properties

Key physicochemical parameters of selected analogs:

*Inferred properties based on structural analogs.

Preparation Methods

Alkylation of Pyrrolidine Derivatives with Ethoxymethyl Halides

One common approach involves the nucleophilic substitution reaction of a suitable pyrrolidine derivative with an ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide). The nitrogen of pyrrolidine is typically protected or protonated to avoid side reactions.

- The pyrrolidine derivative is dissolved in an appropriate solvent, such as tetrahydrofuran (THF) or acetonitrile.

- A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the 3-position carbon if necessary.

- Ethoxymethyl halide is introduced slowly under controlled temperature (0–25°C).

- The reaction mixture is stirred for several hours until completion.

- Workup involves extraction, washing, drying, and purification by chromatography.

This method is supported by analogous reactions described in literature for similar etherifications on heterocyclic amines.

Mitsunobu Reaction for Ether Formation at the 3-Position

The Mitsunobu reaction is an efficient method to invert stereochemistry and introduce ether groups at hydroxylated positions. Starting from 3-hydroxypyrrolidine derivatives, the ethoxymethyl group can be introduced via reaction with ethanol under Mitsunobu conditions.

- Starting material: (R)- or (S)-3-hydroxypyrrolidine derivative.

- Reagents: Triphenylphosphine and diisopropyl azodicarboxylate (DIAD).

- Nucleophile: Ethanol or ethoxymethyl alcohol.

- The reaction proceeds with inversion of configuration at the 3-position.

- The product is then converted to the hydrochloride salt by treatment with hydrogen chloride in an organic solvent.

This approach is detailed in patent literature for related pyrrolidine derivatives and offers high selectivity and yield.

Reductive Amination with Ethoxyacetaldehyde

An alternative route is reductive amination of pyrrolidine with ethoxyacetaldehyde:

- Ethoxyacetaldehyde is reacted with pyrrolidine under mild acidic conditions to form an imine intermediate.

- Reduction is carried out using sodium cyanoborohydride or sodium triacetoxyborohydride.

- The resulting 3-(ethoxymethyl)pyrrolidine is isolated and converted to the hydrochloride salt.

This method is advantageous for its straightforwardness and mild conditions, although it requires careful control of reaction parameters to avoid over-reduction or side reactions.

Conversion to Hydrochloride Salt

After obtaining the free base 3-(ethoxymethyl)pyrrolidine, conversion to the hydrochloride salt is typically performed by:

- Dissolving the free base in an organic solvent such as diethyl ether or ethanol.

- Bubbling dry hydrogen chloride gas or adding a solution of hydrogen chloride in an organic solvent.

- Precipitation of the hydrochloride salt as a solid.

- Filtration and drying under vacuum.

This step enhances the compound's stability, crystallinity, and ease of handling.

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation with Ethoxymethyl Halide | Pyrrolidine derivative, ethoxymethyl chloride/bromide | Base (NaH, K2CO3), THF, 0–25°C, several hours | Straightforward, scalable | Requires protection of amine |

| Mitsunobu Reaction | 3-Hydroxypyrrolidine derivative, ethanol | Triphenylphosphine, DIAD, organic solvent | High stereoselectivity, mild | Uses expensive reagents, by-products |

| Reductive Amination | Pyrrolidine, ethoxyacetaldehyde | NaBH3CN or NaBH(OAc)3, mild acid | Mild conditions, direct | Sensitive to reaction conditions |

Research Findings and Industrial Considerations

- Yield and Purity: Mitsunobu reaction-based methods typically provide high yields (>80%) and enantiomeric purity due to stereochemical control.

- Cost and Scalability: Alkylation methods are more cost-effective and amenable to scale-up but may require additional steps for amine protection and purification.

- Environmental and Safety: Use of hazardous reagents like DIAD and sodium hydride requires careful handling and waste management.

- Industrial Adaptation: Methods emphasizing readily available raw materials, simple operations, and high yield are preferred for industrial production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(ethoxymethyl)pyrrolidine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution, reduction, or multi-step functionalization. For example, a related compound, Pacritinib hydrochloride, was synthesized via nucleophilic substitution of a pyrrolidine derivative followed by sequential reductions and salification . For this compound, consider starting with pyrrolidine and introducing the ethoxymethyl group via alkylation or Mitsunobu reactions. Optimize yields by controlling reaction temperature (e.g., 0–25°C for sensitive intermediates) and using catalysts like Pd/C for hydrogenation steps. Purification via flash chromatography or recrystallization in ethanol/water mixtures can enhance purity. Monitor progress with TLC or HPLC (>95% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the ethoxymethyl group’s position on the pyrrolidine ring (e.g., δ 3.4–3.6 ppm for -OCH2- protons). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C7H16ClNO: 178.09). HPLC (C18 column, acetonitrile/water mobile phase) ensures purity ≥95%. For counterion verification, conduct ion chromatography or elemental analysis. Cross-reference with literature spectra of analogous compounds, such as 3-(4-methylphenylsulphonyl)pyrrolidine hydrochloride, to resolve ambiguities .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer : The compound’s solubility depends on the ethoxymethyl group’s hydrophilicity. Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 4–7). If precipitation occurs, use co-solvents like ethanol (≤10% v/v). Stability studies under varying temperatures (e.g., -20°C for long-term storage vs. 25°C for short-term use) and light exposure should be conducted. For conflicting solubility data, replicate experiments under controlled humidity (e.g., 40–60% RH) and document batch-to-batch variability .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer : The ethoxymethyl group introduces steric hindrance near the pyrrolidine nitrogen, potentially reducing nucleophilicity. Compare reactivity with unsubstituted pyrrolidine hydrochloride in SN2 reactions (e.g., alkylation of benzyl chloride). Use DFT calculations to model electronic effects (e.g., electron-donating ethoxy group may increase ring basicity). Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis or LC-MS) can resolve contradictions in literature .

Q. What strategies are recommended for analyzing metabolic or degradation products of this compound in pharmacological studies?

- Methodological Answer : Simulate metabolic pathways using liver microsomes (e.g., human CYP450 enzymes) and identify metabolites via LC-QTOF-MS . For forced degradation, expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40–60°C) conditions. Compare degradation profiles with structurally similar compounds, such as vernakalant hydrochloride, which undergoes hydroxylation and demethylation . Use high-resolution mass data and fragmentation patterns to elucidate degradation pathways .

Q. How can researchers address discrepancies in reported biological activity data for pyrrolidine derivatives?

- Methodological Answer : Conflicting activity data may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize assays using positive controls (e.g., known kinase inhibitors for enzymatic studies) and validate results across multiple replicates. For receptor binding studies, employ radioligand displacement assays (e.g., [3H]-labeled ligands) to quantify IC50 values. Cross-reference with computational docking studies (e.g., AutoDock Vina) to predict binding affinities and rationalize outliers .

Q. What safety protocols are critical when handling this compound in vivo studies?

- Methodological Answer : Follow SDS guidelines for pyrrolidine derivatives: use PPE (gloves, lab coat, goggles) and work in a fume hood. For in vivo dosing, conduct acute toxicity screening in rodents (OECD 423) at 50–300 mg/kg. Monitor for neurotoxicity (e.g., ataxia) and hepatotoxicity (ALT/AST levels). Dispose of waste via certified biohazard contractors, as recommended for structurally related compounds like 3-(3-chlorophenyl)pyrazolo-pyridine dihydrochloride .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Reproduce solubility tests using USP/Ph.Eur. guidelines: prepare saturated solutions in water, ethanol, and dichloromethane, and quantify via gravimetric analysis. Conflicting data may arise from polymorphic forms (e.g., hydrate vs. anhydrous). Characterize solid-state forms with PXRD and DSC . For example, a hydrate form may exhibit higher aqueous solubility but lower stability, as seen in pyridoxine hydrochloride studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.